molecular formula C17H14FNO2 B2532421 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile CAS No. 344280-48-4

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile

Cat. No.: B2532421
CAS No.: 344280-48-4
M. Wt: 283.302
InChI Key: MQOVNIPNHHLRQI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile is an organic compound that features a nitrile group, a ketone group, and two aromatic rings with different substituents

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with 3-methoxybenzyl cyanide under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile and ketone groups can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The aromatic rings may also play a role in stabilizing the compound within the target site, enhancing its efficacy.

Comparison with Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile include:

    2-(4-Fluorophenyl)-4-phenyl-4-oxobutanenitrile: Lacks the methoxy group, which may affect its reactivity and applications.

    2-(4-Methoxyphenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile: Contains an additional methoxy group, potentially altering its chemical properties and biological activity.

    2-(4-Fluorophenyl)-4-(3-hydroxyphenyl)-4-oxobutanenitrile: The hydroxy group can introduce different reactivity and interactions compared to the methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-21-16-4-2-3-13(9-16)17(20)10-14(11-19)12-5-7-15(18)8-6-12/h2-9,14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOVNIPNHHLRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325408
Record name 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

344280-48-4
Record name 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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